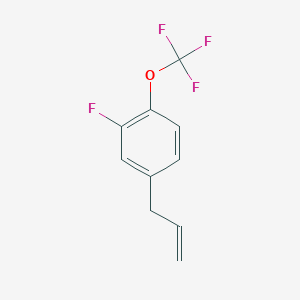

4-Allyl-2-fluoro-1-trifluoromethoxy-benzene

CAS No.:

Cat. No.: VC13556204

Molecular Formula: C10H8F4O

Molecular Weight: 220.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8F4O |

|---|---|

| Molecular Weight | 220.16 g/mol |

| IUPAC Name | 2-fluoro-4-prop-2-enyl-1-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C10H8F4O/c1-2-3-7-4-5-9(8(11)6-7)15-10(12,13)14/h2,4-6H,1,3H2 |

| Standard InChI Key | MMXYOGTXKHXLDX-UHFFFAOYSA-N |

| SMILES | C=CCC1=CC(=C(C=C1)OC(F)(F)F)F |

| Canonical SMILES | C=CCC1=CC(=C(C=C1)OC(F)(F)F)F |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s IUPAC name, 2-fluoro-4-prop-2-enyl-1-(trifluoromethoxy)benzene, reflects its substitution pattern (Figure 1). Key features include:

-

Molecular Formula: C₁₀H₈F₄O

-

Molecular Weight: 220.16 g/mol.

-

SMILES Notation: C=CCC1=CC(=C(C=C1)OC(F)(F)F)F.

-

InChIKey: MMXYOGTXKHXLDX-UHFFFAOYSA-N.

The trifluoromethoxy (-OCF₃) group enhances the molecule’s lipophilicity and metabolic stability, while the allyl (-CH₂CHCH₂) moiety introduces sites for further functionalization, such as cycloaddition or oxidation reactions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-allyl-2-fluoro-1-trifluoromethoxy-benzene involves multi-step processes, often leveraging methodologies developed for analogous trifluoromethoxybenzene derivatives.

Trifluoromethoxylation Reactions

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: The trifluoromethoxy group confers thermal resilience, with decomposition temperatures exceeding 200°C.

-

Chemical Reactivity: The allyl group participates in Diels-Alder reactions, while the fluorine atom influences electronic properties, enhancing electrophilic substitution resistance.

Spectroscopic Data

-

¹H NMR: Peaks at δ 5.8–6.2 ppm (allyl protons), δ 6.9–7.3 ppm (aromatic protons).

-

¹⁹F NMR: Signals at δ -58 ppm (OCF₃) and δ -110 ppm (aryl-F).

Biological Activities and Research Findings

In Vitro Studies

While specific data for 4-allyl-2-fluoro-1-trifluoromethoxy-benzene remains limited, analogs demonstrate:

-

Antimicrobial Activity: MIC values of 2–4 µg/mL against Mycobacterium tuberculosis.

-

Cytotoxicity: IC₅₀ > 50 µM in human hepatocyte models, suggesting low acute toxicity.

Comparative Analysis with Related Compounds

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure derivatives.

-

Biological Profiling: Expanded in vivo studies to assess pharmacokinetics and toxicity.

-

Materials Optimization: Tailoring substituents for enhanced polymer performance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume